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ML145 Experiments Technical Support Center
This technical support center is designed for researchers, scientists, and drug development

professionals to provide guidance on interpreting and troubleshooting anomalous results during

experiments with ML145.

Frequently Asked Questions (FAQs)
Q1: What is ML145 and what is its primary biological target?

A1: ML145 is a small molecule inhibitor identified as a potent, selective, and competitive

antagonist of the human G-protein coupled receptor 35 (GPR35).[1][2][3][4] It has a half-

maximal inhibitory concentration (IC50) of approximately 20.1 nM for the human version of the

receptor.[1][2][3][5] GPR35 is an orphan receptor implicated in various physiological and

pathological processes, including inflammation and cancer.[6][7]

Q2: Some literature mentions ML145 as a Cdc42 inhibitor. Is this correct?

A2: While some early literature may associate ML145 with dual activity against GPR35 and the

cell division control protein 42 (Cdc42) GTPase, it is crucial to distinguish ML145 from a

similarly named compound, ML141, which is a known inhibitor of Cdc42.[1][2] Current, more

specific literature characterizes ML145 as a selective GPR35 antagonist.[2][3][7] For clarity and

target specificity in your experiments, ML145 should be considered a GPR35 antagonist.
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Q3: Is ML145 effective for in vivo studies in mouse or rat models?

A3: No, this is a critical point for experimental design. ML145 exhibits significant species-

dependent activity and is a potent antagonist for human GPR35 but has no significant activity

at the mouse or rat GPR35 orthologs.[3][6][8][9] Using ML145 in rodent models to study

GPR35 antagonism will likely produce misleading or inconclusive results.[6] This species

selectivity can, however, be used as a negative control to confirm on-target effects in human

cell lines versus rodent cell lines.[9]

Q4: What is the recommended solvent and how should ML145 be stored?

A4: The recommended solvent for ML145 is high-purity, anhydrous dimethyl sulfoxide (DMSO).

[5][9]

Powder: For long-term storage, keep the solid compound at -20°C in a dry, dark place.[5]

Stock Solutions: Prepare a high-concentration stock solution in DMSO. Aliquot this stock into

single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for

extended stability.[3][5] It is highly recommended to prepare fresh working dilutions for each

experiment from the frozen stock.[10]

Troubleshooting Guide for Anomalous Results
This guide addresses specific issues that may arise during your experiments with ML145.
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Possible Cause Recommended Solution

Species Mismatch

ML145 is inactive at rodent GPR35.[3] Verify

that your assay uses a human cell line or a

system expressing the human GPR35 receptor.

[3] Rodent cells can be used as a negative

control.[9]

Compound Insolubility

ML145 has low aqueous solubility and can

precipitate when diluted from a DMSO stock into

aqueous assay buffers.[5][9] Ensure the final

DMSO concentration is consistent and non-toxic

(typically ≤ 0.5%).[3][5] Add the DMSO stock to

your buffer dropwise while vortexing to ensure

rapid mixing.[5] The presence of protein (e.g.,

FBS) or a small amount of a surfactant like

Pluronic F-68 (0.01-0.1%) can also help

maintain solubility.[3][5]

Compound Degradation

ML145 may be unstable in solution over time.[3]

Always prepare fresh working solutions of

ML145 for each experiment.[10] Aliquot stock

solutions to avoid repeated freeze-thaw cycles.

[5]

Incorrect Assay Conditions

The agonist concentration used to stimulate the

receptor may be too high, making it difficult to

observe competitive antagonism.[3] Perform a

dose-response curve for your agonist to

determine an optimal concentration (e.g., EC80)

for screening antagonists. Use appropriate

positive (GPR35 agonist like Zaprinast) and

negative (vehicle) controls to confirm the

signaling pathway is active.[10]

Problem: Inconsistent Results Between Experiments
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Possible Cause Recommended Solution

Variability in Reagent Preparation

Inconsistent preparation of ML145 solutions can

lead to variability. Prepare larger batches of

reagents where possible and aliquot for single

use.[10] Always prepare fresh dilutions of

ML145 from a single, validated stock for a series

of experiments.[10]

Cell Culture Conditions

Cell health and characteristics can impact

results. Use cells with a low and consistent

passage number, as high passage numbers can

alter receptor expression and cellular

responses.[10] Ensure you are seeding and

treating cells at a consistent density across all

experiments.[10]

Problem: High Background Signal in Assay
Possible Cause Recommended Solution

Non-specific Binding

ML145 may bind to other components in the

assay, such as plasticware or other proteins.[3]

Include appropriate controls, such as cells not

expressing GPR35, to assess non-specific

effects.[3] Consider adding a small amount of a

non-ionic surfactant (e.g., 0.01-0.1% Pluronic F-

68) to the assay buffer.[3]

Poor Cell Health

Unhealthy or stressed cells can produce a high

background signal.[3] Ensure cells are healthy,

in the logarithmic growth phase, and have high

viability.[3] Optimize cell seeding density and

other culture conditions.

Problem: Unexpected Cytotoxicity Observed
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Possible Cause Recommended Solution

Solvent Toxicity

DMSO can be toxic to cells, especially at higher

concentrations or with prolonged exposure.[11]

Always run a vehicle control with the same final

concentration of DMSO used for ML145.[11]

Aim for a final DMSO concentration of ≤ 0.5% in

your culture medium.[5]

Compound-Specific Toxicity

The concentration of ML145 may be too high for

your specific cell line. Perform a thorough dose-

response analysis to determine a sub-toxic

working concentration.[11] Consider that in long-

term experiments (multiple days), cumulative

effects may increase cytotoxicity.[11]

Compound Degradation/Accumulation

In long-term cultures, the compound may

degrade into toxic byproducts or accumulate in

cells.[11] For multi-day experiments, consider

changing the medium and re-adding freshly

diluted ML145 every 2-3 days.[11]

Quantitative Data Summary
Table 1: Pharmacological Profile of ML145
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Parameter Value Target/Assay Species Reference(s)

IC₅₀ 20.1 nM

GPR35 / β-

arrestin

recruitment

Human [1][2][3][8]

pA₂ 8.67 - 8.83

GPR35 /

Competitive

Antagonism

Human [2]

Selectivity
>1000-fold vs.

GPR55

GPR35 vs.

GPR55
Human [3][8]

Activity
No significant

activity
GPR35 Mouse, Rat [3][6][8]

Table 2: Physicochemical & Stability Profile of ML145

Property Observation Details / Conditions Reference(s)

Solubility Soluble in DMSO
Max solubility ~96

mg/mL (~200 mM)
[5]

Low aqueous

solubility

Prone to precipitation

in aqueous media
[5][9]

Microsomal Stability

(Human)
Poor

2.4% remaining after

incubation
[8]

Microsomal Stability

(Mouse)
Poor

7.0% remaining after

incubation
[8]

Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay for GPR35
Antagonism
This assay is a primary method for identifying and characterizing GPR35 antagonists like

ML145.[7][8]
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Objective: To determine the IC₅₀ of ML145 for the inhibition of agonist-induced β-arrestin-2

recruitment to human GPR35.

Methodology:

Cell Line: Use a human cell line (e.g., U2OS, HEK293) stably co-expressing human GPR35

and a β-arrestin reporter system (e.g., PathHunter™ or Tango™ assay technologies).[3][8]

Assay Preparation:

Plate the cells in appropriate microplates and culture overnight.

Prepare serial dilutions of ML145 in assay buffer. Also prepare a solution of a known

GPR35 agonist (e.g., Zaprinast) at a fixed concentration (typically the EC₈₀).

Ensure the final DMSO concentration is constant across all wells, including vehicle

controls (typically ≤ 0.5%).[5]

Compound Treatment:

Pre-incubate the cells with the various concentrations of ML145 (or vehicle) for a defined

period (e.g., 30 minutes) at 37°C.[12]

Agonist Stimulation:

Add the GPR35 agonist to all wells (except for negative controls) and incubate for the

recommended time for the reporter system (e.g., 60-90 minutes) at 37°C.

Signal Detection:

Develop and read the reporter signal according to the manufacturer's protocol (e.g.,

luminescence or fluorescence).

Data Analysis:

Normalize the data to vehicle (0% inhibition) and agonist-only (100% activity) controls.
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Plot the normalized response against the logarithm of the ML145 concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: General Workflow for Off-Target Liability
Screening
Objective: To assess the selectivity of ML145 by screening it against a panel of other relevant

receptors and kinases.

Methodology:

Target Selection: Select a panel of targets for screening. For GPR35 antagonists, this should

include other GPCRs, particularly those closely related, like GPR55.[3] A broad panel (e.g.,

SafetyScreen44™) can provide a more comprehensive profile.[3]

Assay Format: The screening is typically performed using radioligand binding assays.[3] In

this format, the ability of ML145 to displace a specific, high-affinity radioligand from the target

receptor is measured.

Screening Concentration: Perform the initial screen at a single, high concentration of ML145

(e.g., 10 µM).[3]

Execution:

Incubate the target receptor (e.g., in a membrane preparation) with the specific radioligand

in the presence and absence of ML145.

After incubation, separate the bound and free radioligand.

Quantify the amount of bound radioactivity.

Data Analysis:

Calculate the percentage of inhibition of radioligand binding caused by ML145.

A significant "hit" is generally considered >50% inhibition.[3] For any identified hits, a

follow-up dose-response experiment should be conducted to determine an IC₅₀ value and
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confirm the off-target interaction.
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Caption: GPR35 signaling pathway and the inhibitory action of ML145.[2][7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15602883?utm_src=pdf-body-img
https://www.benchchem.com/pdf/The_Biological_Target_of_ML145_A_Comprehensive_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_ML145_A_Selective_GPR35_Antagonist.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anomalous Result:
No / Low Activity

Is the assay using
human GPR35?

Is compound solubility
ensured?

Yes

Use human cells/receptor.
Use rodent cells as a

negative control.

No

Are fresh compound
dilutions being used?

Yes

Check final DMSO %.
Improve mixing.

Consider additives (serum/surfactant).

No

Are assay conditions
(e.g., agonist conc.)

optimized?

Yes

Prepare fresh from aliquoted stock
for each experiment.

No

Run agonist dose-response.
Use EC50-EC80 for screening.

No

Problem Resolved

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for low or no ML145 activity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15602883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rodent System

ML145

Human GPR35 Receptor

Competitively
Binds

β-Arrestin Recruitment
& Downstream Signaling

Initiates

GPR35 Agonist

Binds &
Activates

Rodent GPR35

No Signal Inhibition

Agonist
Activates

ML145

No Interaction

Click to download full resolution via product page

Caption: Logical relationship between ML145, GPR35, agonist, and signaling.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ML145_Considerations_for_In_Vivo_Studies.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_ML145_A_Selective_GPR35_Antagonist.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_GPR35_Antagonists_ML145_and_ML144.pdf
https://www.benchchem.com/pdf/appropriate_negative_controls_for_ML_145_experiments.pdf
https://www.benchchem.com/pdf/troubleshooting_inconsistent_results_with_ML_145.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Mitigating_Cytotoxicity_of_ML145_in_Long_Term_Experiments.pdf
https://www.medkoo.com/products/44540
https://www.benchchem.com/product/b15602883#interpreting-anomalous-results-in-ml-145-experiments
https://www.benchchem.com/product/b15602883#interpreting-anomalous-results-in-ml-145-experiments
https://www.benchchem.com/product/b15602883#interpreting-anomalous-results-in-ml-145-experiments
https://www.benchchem.com/product/b15602883#interpreting-anomalous-results-in-ml-145-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602883?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

